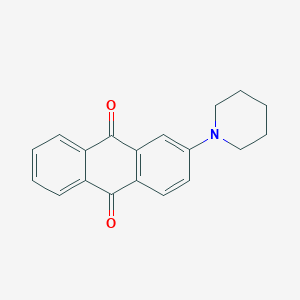

2-Piperidinoanthraquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Piperidinoanthraquinone is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

2-Piperidinoanthraquinone and its analogs have been extensively studied for their anticancer properties. These compounds exhibit mechanisms that inhibit crucial cellular processes involved in cancer progression. Research indicates that anthraquinone derivatives can target proteins such as kinases and topoisomerases, leading to the inhibition of cancer cell viability.

- Case Study: Antitumor Efficacy

A systematic review highlighted the efficacy of anthraquinones in treating various cancers. For instance, compounds derived from the anthraquinone scaffold have shown promising results against gastric cancer cells, with IC50 values indicating significant antiproliferative activity .

| Compound | Cancer Type | IC50 Value (μM) |

|---|---|---|

| This compound | Gastric Cancer | 4.1 |

| Analog A | Lung Carcinoma | 1.6 |

| Analog B | Breast Cancer | 11.6 |

Mechanistic Insights

The binding of this compound to telomere sequences has been shown to induce oxidative stress, impairing malignant cell growth. This mechanism highlights the potential for developing targeted therapies that leverage the unique structural properties of this compound .

Materials Science

Pigments and Dyes

Anthraquinones are widely used as pigments due to their vibrant colors and stability. This compound can be utilized in textile and cosmetic industries as a dye, providing a sustainable option for coloring materials.

- Application Example: Textile Dyes

The compound's ability to form stable complexes with fibers makes it an excellent candidate for textile applications, where color fastness is crucial.

Analytical Chemistry

Electrochemical Sensors

The structural properties of this compound allow it to function effectively as an electrochemical sensor. Its ability to undergo redox reactions can be harnessed for detecting various analytes.

- Case Study: Sensor Development

Recent studies have demonstrated the use of anthraquinone derivatives in developing sensors for environmental monitoring, showcasing their application in detecting pollutants .

| Sensor Type | Analyte Detected | Detection Limit |

|---|---|---|

| Electrochemical Sensor | Heavy Metals | 0.1 ppm |

| Optical Sensor | Organic Pollutants | 0.5 ppm |

Analyse Chemischer Reaktionen

Photochemical Reactivity and Electron Transfer Mechanisms

2-Piperidinoanthraquinone participates in photoinduced electron transfer (PET) processes, particularly when intercalated into DNA. Studies on structurally similar anthraquinone derivatives (e.g., 2AQC2(HEt₂)) reveal that:

-

The lowest excited state (nπ* or ππ*) determines its reactivity pathway .

-

Intercalation into DNA facilitates electron transfer from guanine (G) bases to the excited anthraquinone, leading to selective cleavage at 5’-G of GG steps .

-

At high concentrations, non-intercalated this compound abstracts hydrogen atoms from deoxyribose, causing nonspecific DNA strand breaks .

Table 1: Photochemical Pathways of this compound Analogues

Excited-State Hydrogen Bonding and Fluorescence Quenching

The compound’s fluorescence properties are highly sensitive to hydrogen-bonding interactions in protic solvents:

-

Quenching Mechanism : Doubly H-bonded excited states exhibit >10× fluorescence quenching in solvents with high H-bond-donating ability (SA ≥ 0.15) .

-

Solvent Selectivity : Preferential solvation studies in toluene/ethanol mixtures show enhanced H-bonding with ethanol, leading to rapid non-radiative decay .

Key Findings:

-

Emission Shift : Hypsochromic shift (10 nm) observed in polar protic solvents .

-

Energy-Gap Dependency : Reduced energy gap between excited and ground states accelerates quenching .

Synthetic Routes and Functionalization

While direct synthesis of this compound is not explicitly detailed in the literature, analogous methods for 1-piperidinoanthraquinone suggest:

-

Nucleophilic Substitution : Reaction of 1,5-bis(tosyloxy)-9,10-anthraquinone with piperidine yields 1,5-bis(piperidin-1-yl)-9,10-anthraquinone (96% yield) .

-

Crystallography : The piperidine ring adopts a chair conformation with a dihedral angle of 37.5° relative to the anthraquinone plane .

Table 2: Synthetic Parameters for Piperidine-Substituted Anthraquinones

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction solvent | Toluene, 80°C | |

| Yield | 96% | |

| Crystal packing | C–H···π and π–π interactions |

Mechanistic Insights:

-

Oxidative Stress : Ligand binding promotes ROS-mediated DNA damage .

-

Transcriptional Regulation : Suppression of h-TERT and c-MYC oncogenes .

Structural and Spectroscopic Characteristics

Eigenschaften

CAS-Nummer |

6345-74-0 |

|---|---|

Molekularformel |

C19H17NO2 |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

2-piperidin-1-ylanthracene-9,10-dione |

InChI |

InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |

InChI-Schlüssel |

ZBKREKXRZLODLG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Kanonische SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Key on ui other cas no. |

6345-74-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.